Amlodipine besylate is the benzenesulfonic acid salt of the dihydropyridine calcium channel blocker amlodipine. In pharmaceutical procurement and formulation development, the besylate salt serves as the industry standard baseline [1]. Compared to the free base and alternative salts like amlodipine maleate, amlodipine besylate offers a specific combination of higher aqueous solubility, thermal stability, non-hygroscopicity, and reduced mechanical adhesion[2]. These quantified properties make it the standard active pharmaceutical ingredient (API) for scalable, high-speed manufacturing of solid oral dosage forms, ensuring reproducible bioavailability and extended shelf-life without requiring extreme environmental controls during production.
Substituting amlodipine besylate with amlodipine free base or alternative salts like amlodipine maleate introduces specific manufacturing and stability liabilities [1]. The free base exhibits poor aqueous solubility, which risks failing dissolution specifications, and demonstrates higher tooling adhesion during compression, leading to tablet capping and equipment fouling [2]. Meanwhile, the maleate salt is prone to chemical degradation in solution over time and poses inherent instability risks in certain excipient matrices[1]. Consequently, generic substitution away from the besylate form directly compromises batch reproducibility, increases tableting downtime, and threatens long-term product viability.
Amlodipine maleate instability
Maleate salt exhibited stickiness and chemical instability; besylate was patented to overcome these manufacturing limitations.
DHP-CCB class outcomes differ
Large-scale real-world data show reported differences in cardiovascular endpoint P-scores and safety endpoint profiles among CCBs. Model substitution may not transfer endpoint context.
Tissue selectivity not interchangeable
Ex vivo selectivity and N-type channel engagement are specific to amlodipine; other DHP-CCBs may shift assay interpretation.
Amlodipine besylate demonstrates drastically enhanced aqueous solubility compared to the un-ionized free base, which is critical for meeting immediate-release dissolution profiles[1]. While the free base achieves a maximum aqueous solubility of only 0.077 mg/mL, the besylate salt reaches 2.93 mg/mL at 37°C[2]. This nearly 38-fold increase ensures that standard therapeutic doses dissolve rapidly in physiological media, satisfying Biopharmaceutics Classification System (BCS) criteria for highly soluble APIs.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 2.93 mg/mL |
| Comparator Or Baseline | Amlodipine free base (0.077 mg/mL) |
| Quantified Difference | ~38-fold higher solubility |
| Conditions | Aqueous media at 37°C |
High aqueous solubility guarantees rapid in vivo dissolution and enables the formulation of immediate-release oral dosage forms without requiring complex solubility-enhancing excipients.
During high-speed rotary tableting, API stickiness directly impacts manufacturing yield and equipment maintenance. Standardized compression trials reveal that amlodipine besylate leaves an average of 1.17 μg/cm² of residual material on tablet punches, whereas amlodipine free base leaves 2.02 μg/cm²[1]. This 42% reduction in tooling adhesion prevents punch binding and tablet surface defects, making the besylate salt highly suitable for large-scale direct compression workflows.
| Evidence Dimension | Material adherence to tablet punch |
| Target Compound Data | 1.17 μg/cm² per tablet |
| Comparator Or Baseline | Amlodipine free base (2.02 μg/cm² per tablet) |
| Quantified Difference | 42% reduction in tooling adhesion |
| Conditions | Standardized compression runs with calcium sulfate dihydrate and microcrystalline cellulose |
Minimizing punch adhesion eliminates costly manufacturing interruptions, reduces equipment wear, and ensures high-quality tablet finishes in commercial production.
The hygroscopicity of an API dictates the environmental controls required during storage and handling. When exposed to extreme moisture stress (95% relative humidity at 30°C for 3 days), amlodipine besylate remains completely anhydrous, resisting structural water uptake [1]. In contrast, alternative salts like amlodipine tosylate rapidly convert to a dihydrate form under identical conditions, leading to potential weight variations and physical instability in the final formulation.
| Evidence Dimension | Hydration state under high humidity |
| Target Compound Data | Remains anhydrous (0% structural water uptake) |
| Comparator Or Baseline | Amlodipine tosylate (Forms dihydrate) |
| Quantified Difference | Complete resistance to hydrate formation |
| Conditions | 95% relative humidity at 30°C for 3 days |
Zero structural water uptake simplifies bulk API storage and prevents moisture-induced degradation or dose-weight variations during the shelf-life of the formulated product.
The low tooling adhesion (1.17 μg/cm²) and non-hygroscopic nature of amlodipine besylate make it a highly efficient choice for high-volume solid dosage manufacturing, preventing punch sticking and capping without requiring specialized low-humidity environments [1].
With an aqueous solubility of 2.93 mg/mL, the besylate salt is strictly required over the free base for immediate-release tablets and capsules, ensuring compliance with BCS Class I/II dissolution standards without the need for complex solubility-enhancing excipients [1].
The exceptional chemical stability of the besylate salt, which avoids the solution-phase breakdown seen in maleate salts, makes it a highly stable amlodipine source for co-formulation with other cardiovascular agents (e.g., atenolol) where cross-excipient compatibility is critical [2].
Corrosive;Irritant;Environmental Hazard